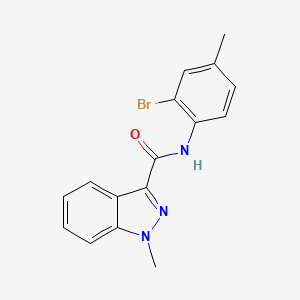![molecular formula C15H20N4O2 B6499925 tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate CAS No. 885102-41-0](/img/structure/B6499925.png)
tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate
描述
Tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate (TBNC) is a synthetic organic compound with a wide range of applications in scientific research. TBNC has been used in various fields such as organic synthesis, biochemistry, and medicinal chemistry. It is a versatile compound that can be used as a reagent, catalyst, or reaction intermediate in organic synthesis. TBNC is also used as a biological probe in biochemical and physiological studies. In
作用机制
Tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate acts as a biological probe in biochemical and physiological studies. It binds to various receptors in the body and modulates their activity. This compound binds to receptors such as the serotonin, dopamine, and norepinephrine receptors, as well as other receptors involved in the regulation of various physiological processes. This compound also binds to enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. By binding to these receptors and enzymes, this compound modulates their activity and can affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various compounds. This compound has been shown to modulate the activity of various receptors and enzymes in the body, leading to changes in the biochemical and physiological processes of the body. This compound has been shown to affect the metabolism of various compounds, as well as the activity of various hormones in the body. This compound has also been shown to affect the activity of various neurotransmitters in the brain, leading to changes in behavior and cognition.
实验室实验的优点和局限性
Tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent, catalyst, or reaction intermediate in organic synthesis. This compound is also a relatively stable compound, making it suitable for long-term storage and use in laboratory experiments. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The future directions for tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into the synthesis of this compound and its use as a reagent, catalyst, or reaction intermediate in organic synthesis is needed. Further research into the use of this compound as a biological probe in biochemical and physiological studies is also needed. Finally, further research into the effects of this compound on the environment is needed to ensure its safe use in laboratory experiments.
科学研究应用
Tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate has been used in various scientific research applications. It has been used in organic synthesis as a reagent, catalyst, or reaction intermediate. This compound has also been used in biochemistry and medicinal chemistry as a biological probe to study the biochemical and physiological effects of various compounds. This compound has been used to study the mechanism of action of various drugs, as well as to study the effects of various drugs on the body. This compound has also been used to study the effects of various environmental pollutants on the body.
属性
IUPAC Name |
tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-12-6-7-19(10-12)13-5-4-11(8-16)9-17-13/h4-5,9,12H,6-7,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWTNYZXQHFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-ethyl-8-[4-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6499850.png)


![2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499859.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499872.png)
![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B6499885.png)
![4-methyl-2-{[(3-methylphenyl)carbamoyl]amino}-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6499892.png)
![N-[2-(3-methoxyphenyl)ethyl]-4-methyl-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B6499900.png)
![2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499911.png)
![2-{[(3-chlorophenyl)carbamoyl]amino}-N-[2-(3-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6499917.png)
![8-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6499930.png)
![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N,N-diethylacetamide](/img/structure/B6499937.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499945.png)
![N-[(4-fluorophenyl)methyl]-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499948.png)
